4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-10-5-13(21-9-10)14(20)16-6-11-8-19(18-17-11)12-3-2-4-15-7-12/h2-5,7-9H,6H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHINUXVRDZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide (CAS Number: 2034384-60-4) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 299.35 g/mol. The structure features a thiophene ring, a pyridine moiety, and a triazole unit, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5OS |
| Molecular Weight | 299.35 g/mol |
| CAS Number | 2034384-60-4 |
Antitumor Activity
Recent studies have indicated that compounds containing the triazole and thiophene moieties exhibit significant antitumor activity. For instance, related triazole derivatives have shown promising results against various cancer cell lines.
Case Study:
A study assessed the cytotoxic effects of several triazole derivatives on human cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating substantial antiproliferative effects. The presence of electron-donating groups in the structure was found to enhance activity significantly.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are well-known for their antifungal and antibacterial activities.
Research Findings:
In vitro tests have demonstrated that similar compounds possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticonvulsant Activity
The anticonvulsant properties of thiazole and triazole derivatives have been documented in various studies. The incorporation of these moieties into drug design has led to the development of effective anticonvulsants.
Example:
A derivative with similar structural features was tested for anticonvulsant activity in animal models, showing significant protection against induced seizures.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Pyridine Ring: Enhances binding affinity to biological targets.
- Triazole Unit: Contributes to increased potency against cancer cells.
- Methyl Group: Positioned strategically to improve lipophilicity and cellular uptake.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests a variety of pharmacological activities. The triazole ring is known for its diverse biological properties, including:
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Compounds containing triazole rings are often found in antifungal and antibacterial agents. For instance, several studies have demonstrated that triazole-based compounds exhibit significant activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial drugs .
- Anticancer Properties : Research indicates that triazole-containing compounds can exhibit anticancer activity. The structural characteristics of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide suggest potential interactions with cellular targets involved in cancer progression. The incorporation of a pyridine moiety may enhance the compound's ability to interact with biological targets involved in tumor growth and metastasis .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies can provide insights into:
- Modification of Functional Groups : Altering substituents on the thiophene or triazole rings can lead to enhanced potency or selectivity against specific pathogens or cancer cell lines. For example, variations in the methyl group on the thiophene ring could influence lipophilicity and membrane permeability .
Molecular Docking Studies
Molecular docking studies are essential for predicting how this compound interacts with biological macromolecules. These studies can help identify potential targets such as enzymes or receptors involved in disease processes. Preliminary docking studies suggest that this compound may act as an inhibitor for specific enzymes linked to inflammatory pathways or cancer cell proliferation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Triazole Ring : The initial step often involves the cyclization of appropriate precursors to form the triazole ring.
- Attachment of Thiophene Carboxamide : Subsequent reactions introduce the thiophene moiety and carboxamide functionality.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies and Experimental Findings
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The thiophene-2-carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Heating with HCl (6M) at 100°C converts the carboxamide to thiophene-2-carboxylic acid .
-
Basic Hydrolysis : Reaction with NaOH (2M) at 80°C yields the carboxylate salt .
Mechanistic Pathway :
Key Data :
| Condition | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl | 100°C | 6h | 85–90 | |
| 2M NaOH | 80°C | 4h | 78–82 |
Reactivity of the 1,2,3-Triazole Moiety
The triazole ring participates in coordination chemistry and cycloadditions:
Coordination with Metals
The N2 and N3 atoms of the triazole act as ligands for transition metals (e.g., Cu, Ru) :
-
Reaction with CuSO₄ in aqueous tert-butanol forms stable Cu(I) complexes .
-
Ru-catalyzed reactions enable further functionalization of the triazole .
Example Reaction :
Cycloaddition Reactions
While the triazole is pre-formed, its methylene bridge (-CH₂-) may undergo Huisgen-like reactions with azides or alkynes under strain-promoted conditions .
Pyridine Ring Transformations
The pyridin-3-yl group undergoes electrophilic substitution and N-oxidation:
Nitration
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the pyridine’s C4 position :
| Reagents | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃ (conc.)/H₂SO₄ | 50°C | 4-Nitro-pyridine derivative | 65–70 |
N-Oxidation
Reaction with mCPBA (meta-chloroperbenzoic acid) forms the pyridine N-oxide :
Functionalization of the Thiophene Ring
The methyl-substituted thiophene undergoes electrophilic substitution:
Halogenation
Bromination with Br₂ in CHCl₃ at 0°C introduces bromine at C5 of the thiophene :
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Br₂ | CHCl₃, 0°C | 5-Bromo-thiophene | 75–80 |
Oxidation of the Methyl Group
The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions:
Synthetic Utility of the Carboxamide
The carboxamide serves as a precursor for heterocyclization:
Formation of Oxadiazoles
Reaction with CS₂ in ethanolic KOH yields oxadiazole-2-thione derivatives :
Conditions :
Biological Activity Modulation
Modifications to the triazole or pyridine groups enhance pharmacological properties:
| Modification | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Cu(I) Complexation | Anticancer (HepG2 cells) | 12.3 μM | |
| N-Oxide Formation | Improved solubility | N/A |
Q & A
Basic: What synthetic strategies are recommended for preparing 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving:
- Click Chemistry : The triazole moiety is typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a pyridinyl azide and a propargylamine intermediate .
- Carboxamide Coupling : Thiophene-2-carboxylic acid is activated using coupling agents like EDC/HOBt and reacted with the triazole-methylamine intermediate. Reaction conditions (e.g., DMF as solvent, 0°C to room temperature) must optimize yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used for isolation .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (400–600 MHz, DMSO-d6 or CDCl3) confirm substituent positions, including pyridine (δ 8.5–9.0 ppm), triazole (δ 7.5–8.0 ppm), and thiophene (δ 6.5–7.2 ppm) protons. Carboxamide NH appears as a broad singlet (δ 10–11 ppm) .
- IR Spectroscopy : Key peaks include C=O (1650–1680 cm⁻¹), triazole C-N (1520–1560 cm⁻¹), and thiophene C-S (690–710 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling optimize the compound’s bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or receptors). The pyridine and triazole groups often engage in π-π stacking and hydrogen bonding .
- QSAR Analysis : Correlate substituent effects (e.g., methyl on thiophene, pyridine position) with biological data. Lipophilicity (logP) and polar surface area (PSA) calculations guide solubility optimization .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key interactions .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., MIC assays for antimicrobial studies with consistent bacterial strains and nutrient media) .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if conflicting in vitro/in vivo results arise from rapid metabolism .
- Crystallographic Validation : Compare X-ray structures (e.g., Acta Crystallographica data) to confirm the compound’s conformation in active vs. inactive states .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Introduce substituents at the pyridine (e.g., electron-withdrawing groups) or thiophene (e.g., halogens) to probe electronic effects. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution .
- Bioisosteric Replacement : Replace the triazole with 1,2,4-oxadiazole or thiadiazole to assess impact on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors in the carboxamide group) .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) and measure MIC values after 18–24 hrs .
- Time-Kill Assays : Assess bactericidal effects by sampling at 0, 4, 8, and 24 hrs. Plot log CFU/mL vs. time .
- Cytotoxicity Counter-Screens : Use mammalian cell lines (e.g., HEK293) to ensure selectivity (CC50 > 50 μM) .
Advanced: How to analyze metabolic pathways of this compound?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (NADPH cofactor) and identify Phase I/II metabolites via fragmentation patterns .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic hotspots (e.g., methyl groups on thiophene) .
Advanced: What crystallographic methods confirm solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018 to R1 < 0.05 .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between carboxamide and pyridine) using CrystalExplorer .
Basic: What stability studies are required for long-term storage?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Lyophilization : Assess stability in lyophilized form (trehalose matrix) under argon atmosphere .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- ProDrug Design : Introduce ester or phosphate groups at the carboxamide for in vivo hydrolysis .
- Nanoformulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
